
Levetimide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levetimide HCl is a radiotracer.
Aplicaciones Científicas De Investigación
Neuroprotective Effects and Mechanism of Action
Levetiracetam hydrochloride has been extensively studied for its neuroprotective effects and unique mechanisms of action, especially in the context of epilepsy and other neurological disorders. It binds to the synaptic vesicle protein 2A (SV2A), and this interaction is thought to be crucial for its antiepileptic and neuroprotective effects. Unlike other antiepileptic drugs (AEDs), levetiracetam displays a unique profile, being effective in chronic models of epilepsy and showing different mechanisms of action based on whether it is administered acutely or chronically. It has also been noted for its potential in reversing synaptic deficits induced by overexpression of SV2A, hinting at a modulatory role in synaptic transmission and neurotransmitter release (Surges et al., 2008) (Nowack et al., 2011).
Influence on Glutamate and Other Neurotransmitter Systems
Studies have shown that levetiracetam hydrochloride can inhibit glutamate transmission, specifically through presynaptic P/Q-type calcium channels in the dentate gyrus of the hippocampus, a brain area critical in regulating seizure activities. This suggests a potential mechanism of action in mitigating excitatory neurotransmission, which is a key factor in the development of seizures. Moreover, levetiracetam's influence extends to other neurotransmitter systems, including GABAergic, opioidergic, 5-HTergic (serotonergic), and adrenergic systems, indicating a broad-spectrum effect on brain neurotransmission (Lee et al., 2009) (Micov et al., 2010).
Propiedades
Número CAS |
21888-97-1 |
|---|---|
Nombre del producto |
Levetimide hydrochloride |
Fórmula molecular |
C23H27ClN2O2 |
Peso molecular |
398.93 |
Nombre IUPAC |
(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H/t23-;/m0./s1 |
Clave InChI |
XSOOSXRNMDUWEM-BQAIUKQQSA-N |
SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Levetimide hydrochloride; Levetimide HCl; Benzetimide hydrochloride, (R)-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)


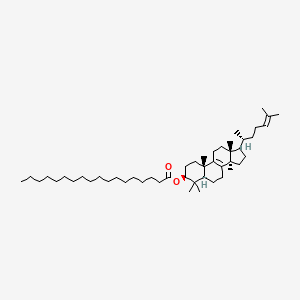

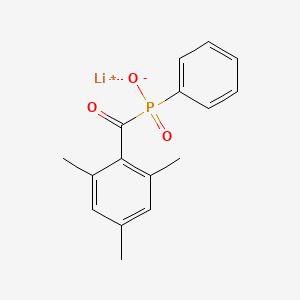
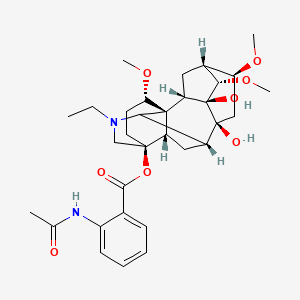
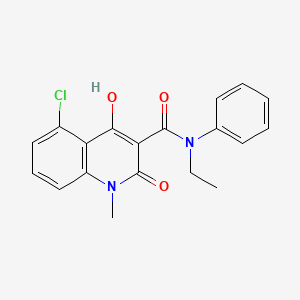
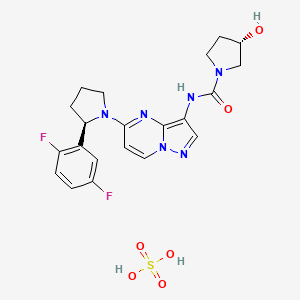
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)


